MtDTBS-IN-1
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Overview
Description
MtDTBS-IN-1 is a particularly potent binder and inhibitor of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS). This enzyme is crucial in the biosynthesis of biotin in Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound has shown significant potential in scientific research, particularly in the development of next-generation antituberculosis agents .
Preparation Methods
The synthetic routes and reaction conditions for MtDTBS-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions.
Chemical Reactions Analysis
MtDTBS-IN-1 undergoes various chemical reactions, including binding and inhibition of MtDTBS. The compound’s interactions with MtDTBS involve specific binding affinities, with a dissociation constant (K_D) of 57 nM and an inhibition constant (K_i) of 5 μM . Common reagents and conditions used in these reactions are not explicitly mentioned in the literature.
Scientific Research Applications
MtDTBS-IN-1 has several scientific research applications, particularly in the field of antituberculosis drug development. The compound’s ability to inhibit MtDTBS makes it a valuable tool in studying the biosynthesis of biotin in Mycobacterium tuberculosis. This research is crucial for developing new therapeutic agents to combat tuberculosis, especially in the face of increasing antibiotic resistance .
Mechanism of Action
The mechanism of action of MtDTBS-IN-1 involves its binding to the MtDTBS enzyme, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of biotin in Mycobacterium tuberculosis, which is essential for the bacterium’s survival and proliferation. The molecular targets and pathways involved include the 7,8-diaminopelargonic acid (DAPA) pocket of MtDTBS, where the compound binds and exerts its inhibitory effects .
Comparison with Similar Compounds
MtDTBS-IN-1 is unique in its potent binding and inhibition of MtDTBS. Similar compounds include other inhibitors of MtDTBS, such as tetrazole derivatives, which have shown varying degrees of binding affinities and inhibitory effects. These compounds also demonstrate superior inhibitory potencies against MtDTBS when compared to their carboxy analogues .
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
2-[(1R,2R)-2-[4-(2H-tetrazol-5-yl)benzoyl]cyclopentyl]propanedioic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(8-4-6-9(7-5-8)14-17-19-20-18-14)11-3-1-2-10(11)12(15(22)23)16(24)25/h4-7,10-12H,1-3H2,(H,22,23)(H,24,25)(H,17,18,19,20)/t10-,11-/m1/s1 |
InChI Key |
DFKZAFCIROLDRJ-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C(C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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